5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene
Description
5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene is a norbornene-derived bicyclic compound featuring two benzhydryl (diphenylmethyl) groups at the 5- and 6-positions of the bicyclo[2.2.1]hept-2-ene scaffold. The bicyclo[2.2.1]hept-2-ene core provides a strained framework that enhances reactivity in ring-opening metathesis polymerization (ROMP) and Diels-Alder reactions. Substituents at the 5- and 6-positions significantly influence steric and electronic properties, which are critical for material performance .
Properties
Molecular Formula |
C33H30 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
5,6-dibenzhydrylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C33H30/c1-5-13-24(14-6-1)30(25-15-7-2-8-16-25)32-28-21-22-29(23-28)33(32)31(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,28-33H,23H2 |
InChI Key |
SDNWHTQTJJDCTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene typically involves the reaction of bicyclo[2.2.1]hept-2-ene with benzhydryl chloride under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, sodium ethoxide
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced bicyclic compounds
Substitution: Substituted derivatives
Scientific Research Applications
Chemistry: In chemistry, 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways .
Biology: Its stable bicyclic structure makes it an ideal candidate for probing biological systems .
Medicine: In medicine, derivatives of 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene are being investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer activities .
Industry: Industrially, the compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for use in high-performance applications .
Mechanism of Action
The mechanism of action of 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of bicyclo[2.2.1]hept-2-ene derivatives, emphasizing substituent effects on properties and applications:
Key Observations:
Steric Effects : Bulky substituents (e.g., benzhydryl, sulfonyl) increase steric hindrance, reducing polymerization rates but improving thermal stability. For example, sulfonyl-substituted derivatives exhibit resolved crystal structures due to enhanced packing efficiency .
Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl, carbonyl) polarize the norbornene core, altering reactivity in ROMP and cycloadditions. Ethoxymethyl and hydroxymethyl groups enhance hydrophilicity, enabling applications in aqueous environments .
Thermodynamic Stability: Methyl and phenyl substituents lower ring strain compared to unsubstituted norbornene, as shown by enthalpy of formation data (e.g., 5-methyl derivative: ΔH°f = 58.7 kJ/mol) .
Polymer Compatibility : Alkyl and aryl derivatives (e.g., 5-hexyl, 5-phenyl) are preferred in copolymers for tunable glass transition temperatures (Tg) and mechanical strength .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
